molecular formula C6H10N4 B1679298 Pentylenetetrazole CAS No. 54-95-5

Pentylenetetrazole

Cat. No. B1679298
CAS RN: 54-95-5
M. Wt: 138.17 g/mol
InChI Key: CWRVKFFCRWGWCS-UHFFFAOYSA-N
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Description

Pentylenetetrazol, also known as pentylenetetrazole, leptazol, metrazol, pentetrazol, pentamethylenetetrazol, Corazol, Cardiazol, Deumacard, or PTZ, is a drug formerly used as a circulatory and respiratory stimulant . High doses cause convulsions, as discovered by Hungarian-American neurologist and psychiatrist Ladislas J. Meduna in 1934 . It has been used in convulsive therapy, and was found to be effective—primarily for depression—but side effects such as uncontrolled seizures were difficult to avoid .


Molecular Structure Analysis

The molecular formula of Pentylenetetrazole is C6H10N4 and its molecular weight is 138.174 . The IUPAC name is 6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine .


Physical And Chemical Properties Analysis

Pentylenetetrazole is a small molecule with a molecular weight of 138.174 and a chemical formula of C6H10N4 . Unfortunately, the specific physical and chemical properties of Pentylenetrazole are not detailed in the sources I found.

Scientific Research Applications

Pentylenetetrazole in Epilepsy and Seizure Models

Pentylenetetrazole (PTZ) has been extensively employed in the study of epilepsy and seizures. Its primary application lies in inducing seizures in animal models, providing a platform for the investigation of epileptic mechanisms and the efficacy of potential antiepileptic drugs. PTZ is known to function as a γ-aminobutyric acid (GABA(A)) receptor antagonist, altering synaptic transmission and enhancing neuronal excitability, leading to seizure activity. This has been demonstrated in various studies, including those involving hippocampal astrocytes in vitro and adult zebrafish, where PTZ's ability to induce seizure-like behavior and its interaction with other compounds like diazepam were scrutinized (Hao Zhu et al., 2012; B. H. Mussulini et al., 2013).

Pentylenetetrazole in Neurotransmitter Studies

Studies have also highlighted PTZ's selective impact on chloride conductance in neurons, hinting at its intricate mechanism of action at the cellular level. This specificity could potentially open doors to a deeper understanding of neurotransmitter interactions and the pathophysiology of convulsant disorders (T. Pellmar & W. A. Wilson, 1977). Moreover, PTZ's antagonistic effect on GABA-mediated post-synaptic inhibition has been demonstrated in cultured mammalian neurons, providing an insight into its convulsant properties and its potential to modulate synaptic transmissions (R. L. MacDonald & J. Barker, 1977).

Pentylenetetrazole in Neurophysiological Studies

Further, PTZ has been utilized to study the neurophysiological implications of epileptic activity, including its impact on synaptic mechanisms, receptor binding, and intracellular calcium dynamics. Such studies have thrown light on the cellular and molecular changes accompanying PTZ-induced seizures, thereby contributing to our understanding of epilepsy and the potential therapeutic strategies (E. Sugaya & Onozuka, 1978; J. Luthman & C. Humpel, 1997).

Safety And Hazards

Pentylenetetrazole is toxic and can cause serious damage to health by prolonged exposure . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It may also pose a possible risk of impaired fertility and harm to an unborn child .

Future Directions

Pentylenetetrazole-induced seizure is a well-established animal model for studying epileptogenesis, epilepsy-associated comorbidities, and refractory epilepsy . Understanding the overall and common metabolic changes of epileptic seizures can provide novel clues for their control and prevention . Future research may focus on the development of antiseizure drugs and therapies for treatment of epilepsy-associated depression and cognitive impairment .

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine
Source PubChem
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InChI

InChI=1S/C6H10N4/c1-2-4-6-7-8-9-10(6)5-3-1/h1-5H2
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InChI Key

CWRVKFFCRWGWCS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC2=NN=NN2CC1
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Molecular Formula

C6H10N4
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DSSTOX Substance ID

DTXSID7041091
Record name Pentylenetetrazol
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Molecular Weight

138.17 g/mol
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Physical Description

Pentetrazol appears as white crystalline powder or granular solid with a slightly pungent odor. Bitter taste. Aqueous solutions neutral to litmus. (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
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Product Name

Pentetrazol

CAS RN

54-95-5
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Record name 5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-
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Melting Point

135 to 136 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31,800
Citations
SC Baraban, MR Taylor, PA Castro, H Baier - Neuroscience, 2005 - Elsevier
Rodent seizure models have significantly contributed to our basic understanding of epilepsy. However, medically intractable forms of epilepsy persist and the fundamental mechanisms …
Number of citations: 682 www.sciencedirect.com
CJ Yuskaitis, LA Rossitto, KJ Groff… - Annals of Clinical …, 2021 - Wiley Online Library
Objective To confirm the critical factors affecting seizure susceptibility in acute pentylenetetrazole (PTZ) mouse epilepsy models and evaluate the prior literature for these factors. …
Number of citations: 13 onlinelibrary.wiley.com
T Shimada, K Yamagata - JoVE (Journal of Visualized Experiments), 2018 - jove.com
Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist. An intraperitoneal injection of PTZ into an animal induces an acute, severe seizure at a high dose, whereas sequential …
Number of citations: 172 www.jove.com
F Mortazavi, M Ericson, D Story, VD Hulce… - Epilepsy & behavior, 2005 - Elsevier
Pentylenetetrazole (PTZ) is a chemical kindling agent used to examine the efficacy of potential anticonvulsants in rats. However, the extent to which PTZ mimics postseizure symptoms …
Number of citations: 155 www.sciencedirect.com
W Löscher, D Hönack, CP Fassbender, B Nolting - Epilepsy research, 1991 - Elsevier
Although seizure models using systemic administration of the chemoconvulsant pentylenetetrazol (PTZ) for induction of generalized clonic seizures in rodents are widely employed to …
Number of citations: 221 www.sciencedirect.com
RQ Huang, CL Bell-Horner, MI Dibas, DF Covey… - … of Pharmacology and …, 2001 - ASPET
… Pentylenetetrazole (PTZ) is a central nervous system … Taken together, our results indicate that pentylenetetrazole … system convulsant pentylenetetrazole competitively antagonizes the …
Number of citations: 444 jpet.aspetjournals.org
BHM Mussulini, CE Leite, KC Zenki, L Moro, S Baggio… - PloS one, 2013 - journals.plos.org
Pentylenetetrazole (PTZ) is a common convulsant agent used in animal models to investigate the mechanisms of seizures. Although adult zebrafish have been recently used to study …
Number of citations: 139 journals.plos.org
YK Gupta, MHV Kumar, AK Srivastava - Pharmacology Biochemistry and …, 2003 - Elsevier
Cognitive impairment in epileptics may be a consequence of the epileptogenic process as well as antiepileptic medication. Thus, there is a need for drugs, which can suppress …
Number of citations: 324 www.sciencedirect.com
SL Hansen, BB Sperling, C Sánchez - Progress in Neuro …, 2004 - Elsevier
Although animal models based on pentylenetetrazole (PTZ) are widely used, the mechanism by which PTZ elicits its action is not very well understood. At the molecular level, a …
Number of citations: 178 www.sciencedirect.com
SE File, RG Lister - Neuropharmacology, 1984 - Elsevier
… The reversal of the effects of picrotoxin and pentylenetetrazole in this study and in drug discrimination is consistent with a functional interaction between the binding sites for picrotoxin …
Number of citations: 108 www.sciencedirect.com

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